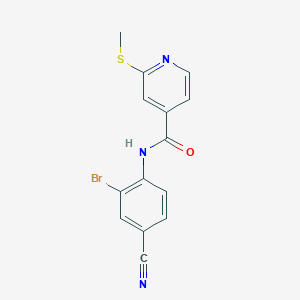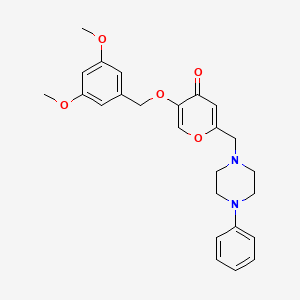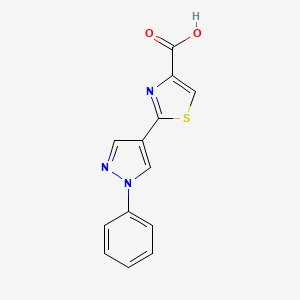
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a related compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . Another related compound is "4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of the related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 .
Physical And Chemical Properties Analysis
The related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a solid . Its empirical formula is C11H14ClN3 and it has a molecular weight of 223.70 .
Applications De Recherche Scientifique
Antibacterial Activity
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds exhibit good activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, compound 3g demonstrated potent antibacterial effects with a minimum inhibitory concentration (MIC) of 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis .
Antifungal Activity
The same derivatives were also tested for antifungal activity against Aspergillus niger and A. flavus. Compounds 3b, 3e, 3f, and 3g exhibited more than 60% inhibition against both fungi. Compound 3e even outperformed the reference drug, fluconazole, in terms of antifungal efficacy .
Antileishmanial Potential
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial activity. While specific studies on 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid are limited, exploring its potential against leishmaniasis could be promising .
Antimalarial Properties
Given the diverse effects of pyrazoles, investigating the antimalarial potential of this compound could be worthwhile. Although direct evidence is lacking, its structural features warrant further exploration .
Tuberculostatic Activity
Thiazolidinedione derivatives, including those with a pyrazole moiety, have shown tuberculostatic properties. While not specifically studied for this compound, it could be an interesting avenue for future research .
Anti-Inflammatory Effects
Thiazolidinediones are associated with anti-inflammatory activity. Considering the structural similarities, 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid might exhibit similar effects. However, experimental validation is needed .
Mécanisme D'action
Target of Action
Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including heart rate regulation and smooth muscle contraction.
Biochemical Pathways
Based on the potential interaction with muscarinic receptors, it can be inferred that the compound may influence cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-8-19-12(15-11)9-6-14-16(7-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBUKNSUBHZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

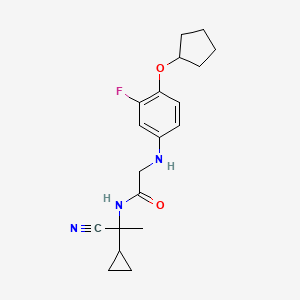
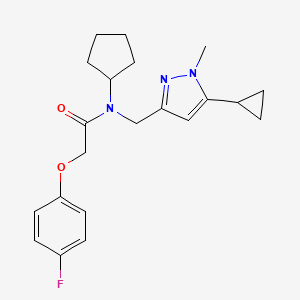

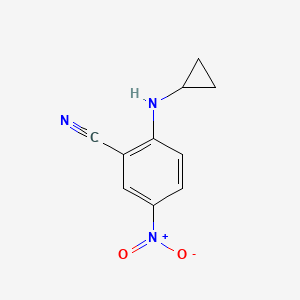
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2784816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)
![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)
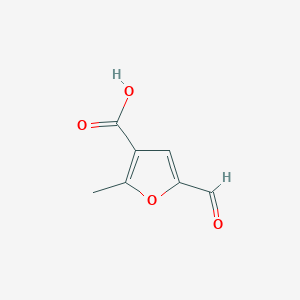
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)
